![molecular formula C21H15Cl3N2O2 B13057251 2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide is a synthetic organic compound with the molecular formula C15H11Cl3N2O2. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of multiple chlorine atoms and a benzohydrazide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide typically involves the condensation of 2,4-dichlorobenzohydrazide with 4-[(3-chlorophenyl)methoxy]benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-dichlorobenzohydrazide: A related compound with similar structural features but lacking the methoxyphenyl group.
4-[(3-chlorophenyl)methoxy]benzaldehyde: Another related compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide is unique due to the presence of both the dichlorobenzohydrazide and methoxyphenyl moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in simpler related compounds.
属性
分子式 |
C21H15Cl3N2O2 |
|---|---|
分子量 |
433.7 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-16-3-1-2-15(10-16)13-28-18-7-4-14(5-8-18)12-25-26-21(27)19-9-6-17(23)11-20(19)24/h1-12H,13H2,(H,26,27)/b25-12+ |
InChI 键 |
RLYLUIMLUCLDMV-BRJLIKDPSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


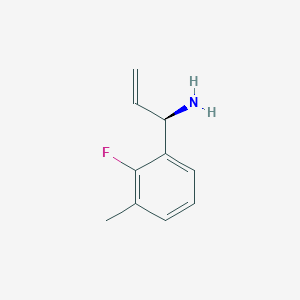
![ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13057182.png)

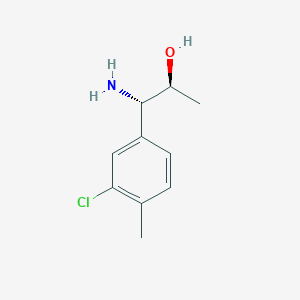
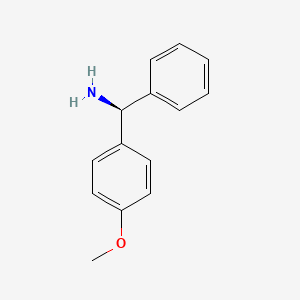

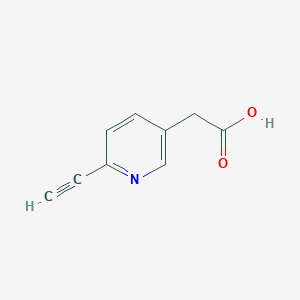
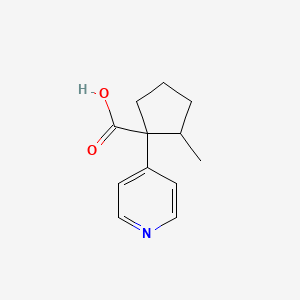

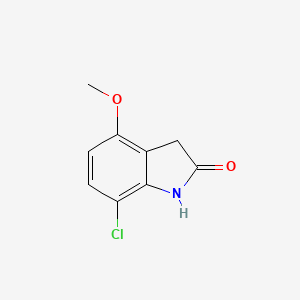


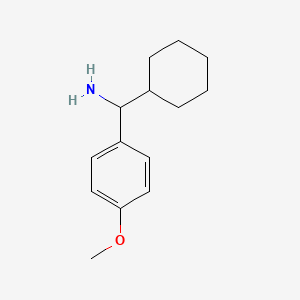
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
